3-(4-chlorophenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features a thiourea group bonded to a chlorophenyl, dimethylindolyl, and pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiourea Group: The thiourea group is formed by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiourea groups.
Reduction: Reduced forms of the indole and thiourea groups.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-2,5-DIMETHYLPYRROLE
- 1-(4-CHLOROPHENYL)-3-(2,5-DICHLOROPHENYL)UREA
- 1-(4-CHLOROPHENYL)-3-(2,6-DICHLOROPHENYL)UREA
Uniqueness
1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is unique due to its combination of a thiourea group with indole, chlorophenyl, and pyridinylmethyl moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C25H25ClN4S |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C25H25ClN4S/c1-17-6-11-24-23(15-17)22(18(2)28-24)12-14-30(16-21-5-3-4-13-27-21)25(31)29-20-9-7-19(26)8-10-20/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31) |
InChI Key |
QHFYZTIIGVRFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.